2-Chloro-N-(2,4,6-triiodophenyl)acetamide is a chemical compound characterized by its unique molecular structure, which includes a chloro group and a triiodophenyl moiety. Its molecular formula is and it has a molecular weight of 547.3 g/mol. This compound is notable for its potential applications in biochemical research, particularly in proteomics and medicinal chemistry.
The synthesis of 2-chloro-N-(2,4,6-triiodophenyl)acetamide typically involves the reaction of chloroacetyl chloride with 2,4,6-triiodoaniline. The general synthetic route includes:
2-Chloro-N-(2,4,6-triiodophenyl)acetamide has several potential applications:
Interaction studies involving 2-chloro-N-(2,4,6-triiodophenyl)acetamide could focus on its binding affinity with various biological targets. For example:
Several compounds share structural similarities with 2-chloro-N-(2,4,6-triiodophenyl)acetamide. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Chloro-N-(2,4,6-trichlorophenyl)acetamide | Contains multiple chlorine atoms; used in similar applications. | |
2-Chloro-N-(2,4-dibromophenyl)acetamide | Brominated variant; may exhibit different biological properties. | |
2-Chloro-N-(4-bromophenyl)acetamide | Simpler structure; useful for comparative studies in reactivity and biological activity. |
Uniqueness: The presence of three iodine atoms in 2-chloro-N-(2,4,6-triiodophenyl)acetamide distinguishes it from similar compounds by potentially enhancing its X-ray absorption properties and altering its reactivity profile compared to other halogenated derivatives.